Cas no 113162-02-0 (Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-)

The compound Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- is a chiral derivative of dihydroquinine, featuring a 4-chlorobenzoate ester group at the 9-position. Its stereospecific (9S) configuration ensures high enantioselectivity, making it valuable in asymmetric synthesis and catalysis. The presence of the methoxy and chlorobenzoate groups enhances its stability and reactivity in selective transformations, particularly in phase-transfer and organocatalytic reactions. This compound is well-suited for applications requiring precise stereochemical control, such as pharmaceutical intermediates or fine chemical synthesis. Its robust structure and defined chirality contribute to reproducible results in complex synthetic pathways.
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- structure
113162-02-0 structure
商品名:Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-
CAS番号:113162-02-0
MF:C27H29N2O3Cl
メガワット:464.98376
CID:130071
PubChem ID:16212138

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- 化学的及び物理的性質

名前と識別子

    • Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-
    • [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
    • 10,11-dihydroquinidine p-chlorobenzoate
    • dihydrochinidinyl p-chlorobenzoate
    • Dihydroquinidine 4-chlorobenzoate
    • Hydroquinidine 4-chlorobenzoate
    • O-(4-Chlorobenzoyl)hydroquinidine
    • p-Chlorobenzoyldihydroquinidine
    • Dihydroquindine 4-chlorobenzoate
    • Dihydroquinidine p-Chlorobenzoate
    • 10,11-Dihydroquinidine 4-chlorobenzoate
    • O-(4-Chlorobenzoyl)hydroquinidine, Dihydroquinidine 4-chlorobenzoate
    • Hydroquinidine 4-chlorobenzoate 98%
    • Cinchonan-9-ol, 10,11-dihydro-6'-Methoxy-, 9-(4-chlorobenzoate), (9S)-
    • 113162-02-0
    • Hydroquinidine 4-chlorobenzoate, 98%
    • (S)-((2R,4S,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
    • DTXSID90583559
    • J-002905
    • TXVNNFDXQZFMBQ-XHYUFEOFSA-N
    • インチ: InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19+,25-,26+/m1/s1
    • InChIKey: TXVNNFDXQZFMBQ-XHYUFEOFSA-N
    • ほほえんだ: COC1C=CC2C(=C([C@@H]([C@H]3C[C@@H]4CCN3C[C@H]4CC)OC(C3C=CC(Cl)=CC=3)=O)C=CN=2)C=1
    • BRN: 4302319

計算された属性

  • せいみつぶんしりょう: 464.18700
  • どういたいしつりょう: 464.1866705g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 670
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 5.9
  • トポロジー分子極性表面積: 51.7Ų

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.28
  • ゆうかいてん: 102-105 °C(lit.)
  • ふってん: 598°Cat760mmHg
  • フラッシュポイント: 315.5°C
  • 屈折率: 1.639
  • PSA: 51.66000
  • LogP: 5.85320
  • 酸性度係数(pKa): 9.31±0.70(Predicted)
  • ようかいせい: 未確定

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- セキュリティ情報

  • 危険物輸送番号:UN 1544
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36; S24/25; S22
  • 危険物標識: Xi
  • 包装カテゴリ:III
  • 危険レベル:6.1(b)
  • セキュリティ用語:6.1(b)
  • 包装等級:III
  • 危険レベル:6.1(b)
  • 包装グループ:III
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:under inert gas (nitrogen or Argon) at 2-8°C

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D919107-1g
Dihydroquinidine 4-chlorobenzoate
113162-02-0 97%
1g
¥178.20 2022-01-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XV624-200mg
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-
113162-02-0 97%
200mg
74.0CNY 2021-07-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD134155-5g
Dihydroquinidine 4-chlorobenzoate
113162-02-0 97%
5g
¥858.0 2022-03-01
Ambeed
A710430-1g
(S)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
113162-02-0 97%
1g
$36.0 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-250133-1 g
Hydroquinidine 4-chlorobenzoate,
113162-02-0
1g
¥406.00 2023-07-10
Ambeed
A710430-250mg
(S)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
113162-02-0 97%
250mg
$30.0 2025-02-20
1PlusChem
1P003RFH-5g
Hydroquinidine 4-chlorobenzoate
113162-02-0 97%
5g
$119.00 2025-03-21
A2B Chem LLC
AB74717-250mg
Dihydroquinidine 4-chlorobenzoate
113162-02-0 97%
250mg
$32.00 2024-04-20
A2B Chem LLC
AB74717-5g
Dihydroquinidine 4-chlorobenzoate
113162-02-0 97%
5g
$233.00 2024-04-20
1PlusChem
1P003RFH-250mg
Hydroquinidine 4-chlorobenzoate
113162-02-0 97%
250mg
$61.00 2025-02-20

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- 関連文献

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-に関する追加情報

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-: A Comprehensive Overview

The compound Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-, with the CAS number 113162-02-0, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of cinchona alkaloids, which are known for their diverse biological activities and structural complexity. The molecule's name itself is a testament to its intricate structure, with key functional groups such as the hydroxyl group (-OH) and the methoxy group (-OCH3) playing pivotal roles in its chemical properties.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of new anti-inflammatory and antioxidant agents. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to understand the compound's interaction with biological targets. These studies have revealed that the (9S) configuration of the molecule significantly influences its bioavailability and pharmacokinetic properties.

The synthesis of Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- involves a multi-step process that requires precise control over stereochemistry. One of the most notable advancements in its synthesis is the use of asymmetric catalysis, which has enabled the production of enantiomerically pure compounds. This has been crucial for studying the stereochemical dependence of its biological activities.

In terms of applications, this compound has shown promise in treating neurodegenerative diseases due to its ability to modulate oxidative stress pathways. Preclinical studies have demonstrated that it can effectively reduce reactive oxygen species (ROS) levels in neuronal cells, thereby protecting them from oxidative damage. Furthermore, its anti-inflammatory properties have been explored in models of chronic inflammation, where it has exhibited potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6.

The structural elucidation of this compound has also benefited from cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods have provided unprecedented insights into its three-dimensional arrangement, which is critical for understanding its interactions with biological systems.

Another area of active research is the exploration of this compound's bioavailability and pharmacokinetics. Studies using animal models have shown that it exhibits moderate oral bioavailability, which can be enhanced through formulation strategies such as lipid-based delivery systems. These findings underscore the importance of drug delivery optimization in maximizing therapeutic efficacy.

In conclusion, Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- represents a compelling candidate for further exploration in drug development. Its unique chemical structure, coupled with its promising biological activities, positions it as a valuable tool in addressing unmet medical needs. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to make significant contributions to the field of medicinal chemistry.

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